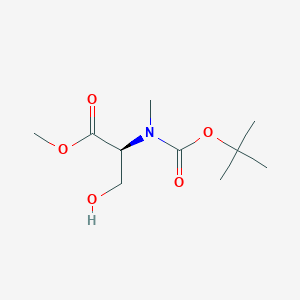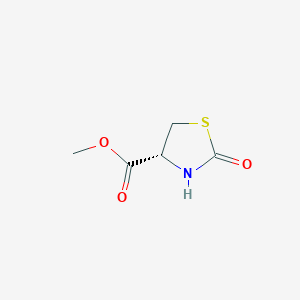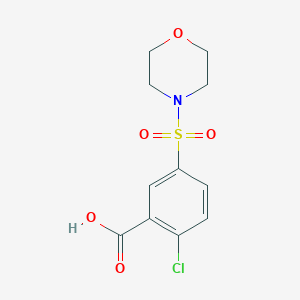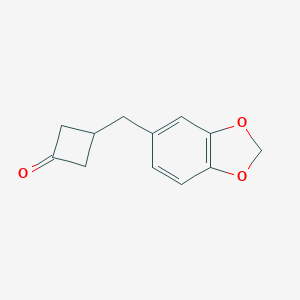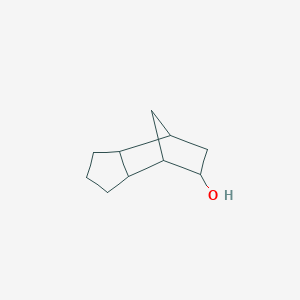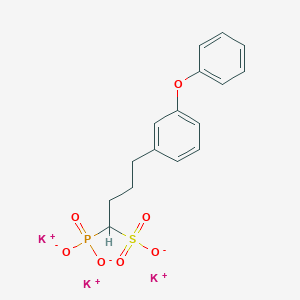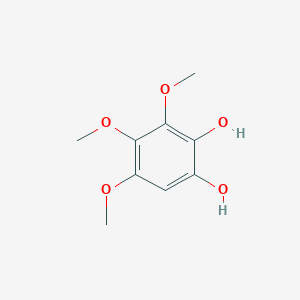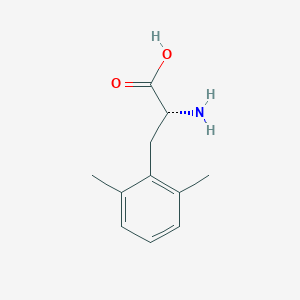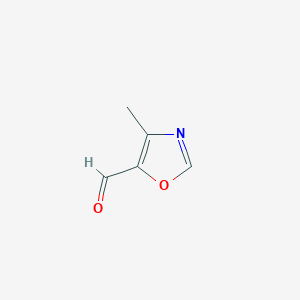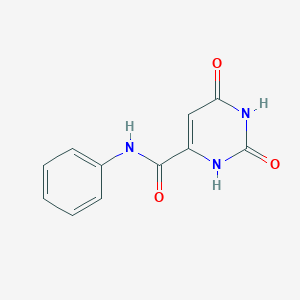
2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide, also known as DPC, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DPC is a pyrimidine derivative that has been studied extensively for its anti-inflammatory, antitumor, and antiviral properties.
Mechanism Of Action
The mechanism of action of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical And Physiological Effects
2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as arthritis and colitis. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Future Directions
There are several future directions for the study of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study the safety and efficacy of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide in humans, particularly in the treatment of inflammatory diseases and cancer. Additionally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential. Finally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide could be used as a lead compound for the development of novel drugs with similar pharmacological properties.
Conclusion:
In conclusion, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties, and has a variety of biochemical and physiological effects. While 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has some limitations for lab experiments, it has several advantages and has potential for further development as a therapeutic agent.
Synthesis Methods
The synthesis of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide involves the reaction of 2,4-dioxo-6-phenylpyrimidine with urea in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The yield of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Scientific Research Applications
2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has also been found to have antitumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been shown to have antiviral activity against certain viruses, such as herpes simplex virus type 1 and 2.
properties
IUPAC Name |
2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-9-6-8(13-11(17)14-9)10(16)12-7-4-2-1-3-5-7/h1-6H,(H,12,16)(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHANLRSVTVTMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

